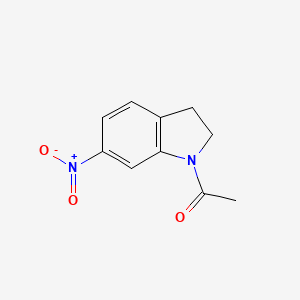

1-(6-Nitroindolin-1-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)11-5-4-8-2-3-9(12(14)15)6-10(8)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXSSISTKOLICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293173 | |

| Record name | 1-(6-Nitroindolin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22949-08-2 | |

| Record name | 22949-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6-Nitroindolin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Nitroindolin-1-yl)ethanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Nitroindolin-1-yl)ethanone is a synthetic organic compound featuring an indoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The presence of a nitro group at the 6-position and an acetyl group on the indoline nitrogen imparts specific electronic and steric properties that make it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, based on available scientific literature.

Chemical Structure and Properties

The chemical structure of this compound consists of a bicyclic indoline core, where a benzene ring is fused to a five-membered nitrogen-containing ring. The key functional groups are a nitro group (-NO₂) attached to the C6 position of the benzene ring and an acetyl group (-C(O)CH₃) attached to the nitrogen atom (N1) of the pyrrolidine ring.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| IUPAC Name | 1-(6-nitro-2,3-dihydroindol-1-yl)ethanone | [1] |

| CAS Number | 22949-08-2 | [1] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the surveyed scientific literature. Characterization of this compound would typically involve the following expected spectroscopic features:

-

¹H NMR: Signals corresponding to the aromatic protons on the nitro-substituted ring, the two methylene groups of the indoline core, and the methyl protons of the acetyl group. The electron-withdrawing nature of the nitro and acetyl groups would influence the chemical shifts of adjacent protons.

-

¹³C NMR: Resonances for the carbon atoms of the indoline ring system, the acetyl carbonyl carbon, and the acetyl methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the amide, the N-O stretches of the nitro group, and C-H and C-N vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of the acetyl and nitro groups.

Experimental Protocols

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is a two-step process involving the nitration of indoline followed by N-acetylation.[1]

Step 1: Nitration of Indoline

The regioselective nitration of indoline at the 6-position is achieved through electrophilic aromatic substitution.

-

Reagents: Indoline, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

General Procedure:

-

Indoline is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid with constant stirring.

-

The reaction temperature is carefully controlled to prevent over-nitration and side product formation.

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The mixture is then poured onto ice, and the resulting precipitate (6-nitroindoline) is collected by filtration, washed with water, and dried.

-

Step 2: N-Acetylation of 6-Nitroindoline

The secondary amine of 6-nitroindoline is acetylated to yield the final product.

-

Reagents: 6-Nitroindoline, Acetylating agent (e.g., acetic anhydride or acetyl chloride), Base (optional, e.g., pyridine or triethylamine).

-

General Procedure:

-

6-Nitroindoline is dissolved in a suitable solvent.

-

The acetylating agent is added to the solution, often in the presence of a base to neutralize the acid byproduct.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The product is isolated by extraction and purified by recrystallization or column chromatography.

-

Caption: General synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the indoline scaffold is a common feature in many biologically active molecules. The presence of the nitro group, a known pharmacophore that can be reduced to an amino group in vivo, suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research is required to explore its potential biological effects.

Safety Information

Specific toxicity data for this compound is not available. However, as a nitroaromatic compound, it should be handled with caution. Nitroaromatic compounds can be toxic and may be irritants. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical.

Conclusion

This compound is a readily synthesizable indoline derivative. While its fundamental chemical identity is established, a significant gap exists in the publicly available literature regarding its specific physicochemical properties, detailed spectroscopic characterization, and biological activity. This technical guide summarizes the current knowledge and highlights the need for further experimental investigation to fully characterize this compound and explore its potential applications in research and drug development. Researchers working with this compound are encouraged to perform and publish detailed characterization to enrich the collective understanding of this chemical entity.

References

Synthesis of 1-(6-Nitroindolin-1-yl)ethanone from Indoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(6-nitroindolin-1-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery, starting from indoline. The synthesis is a two-step process involving the regioselective nitration of an indoline derivative followed by N-acetylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from indoline is most effectively and regioselectively achieved through a three-step sequence, beginning with the readily available indoline-2-carboxylic acid. This starting material allows for controlled nitration at the C-6 position. The subsequent decarboxylation yields the key intermediate, 6-nitroindoline, which is then N-acetylated to afford the final product.

Caption: Overall synthetic pathway from indoline to this compound.

Experimental Protocols

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

The first key step is the regioselective nitration of indoline-2-carboxylic acid. The protonated nitrogen of the indoline ring under strongly acidic conditions directs the incoming nitro group to the meta-position (C-6).[1] This method provides the 6-nitro isomer as the major product, with the 5-nitro isomer as a significant byproduct.[1]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (e.g., 200 mL).[1]

-

Nitration: Slowly add concentrated nitric acid (1.08 eq, e.g., 6.93 mL, 165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.[1]

-

Reaction Time: After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.[1]

-

Quenching: Pour the reaction mixture into crushed ice (e.g., 500 g).[1]

-

Byproduct Removal: Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[1]

-

Product Isolation: Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution. Extract the pH-adjusted aqueous phase with ethyl acetate.[1]

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield pure 6-nitroindoline-2-carboxylic acid.[1]

Step 2: Synthesis of 6-Nitroindoline via Decarboxylation

The carboxylic acid group at the C-2 position is removed through decarboxylation to yield the intermediate, 6-nitroindoline. This is typically achieved by heating the 6-nitroindoline-2-carboxylic acid.

Experimental Protocol:

-

Procedure: Heat 6-nitroindoline-2-carboxylic acid under reduced pressure or in a high-boiling solvent such as quinoline, until the evolution of carbon dioxide ceases.

-

Purification: The crude 6-nitroindoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

The final step is the N-acetylation of 6-nitroindoline using acetic anhydride. This reaction proceeds readily due to the nucleophilicity of the secondary amine in the indoline ring.

Experimental Protocol:

-

Reaction Setup: Dissolve 6-nitroindoline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

-

Reagent Addition: Add a base such as triethylamine or pyridine (1.1 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Indoline-2-carboxylic acid | C₉H₉NO₂ | 163.17 | Starting Material |

| 6-Nitroindoline-2-carboxylic acid | C₉H₈N₂O₄ | 208.17 | Intermediate |

| 6-Nitroindoline | C₈H₈N₂O₂ | 164.16 | Intermediate |

| This compound | C₁₀H₁₀N₂O₃ | 206.20 | Final Product |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Nitration of Indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | Sulfuric Acid | -20 to -10 | ~72 (for 6-nitro isomer)[2] |

| Decarboxylation of 6-Nitroindoline-2-carboxylic acid | Heat | Quinoline (optional) | High | Variable |

| N-Acetylation of 6-Nitroindoline | Acetic Anhydride, Triethylamine/Pyridine | THF or DCM | 0 to RT | High |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Logical Relationship of Synthesis Steps

The logical progression of the synthesis is depicted in the following relationship diagram.

Caption: Logical progression of the three-step synthesis.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound from a readily available indoline derivative. The provided experimental protocols and data are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the practical application of this synthetic sequence. Careful control of reaction conditions, particularly during the nitration step, is crucial for achieving high regioselectivity and yield.

References

Unveiling the Neurological Significance of Indole Scaffolds: A Technical Guide on 7-Nitroindazole as a Neuronal Nitric Oxide Synthase Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the well-characterized compound 7-nitroindazole (7-NI) as a representative member of the nitro-substituted indole family with significant applications in neuroscience. The originally requested compound, 1-(6-Nitroindolin-1-yl)ethanone, lacks documented application in neuroscience literature to date. This guide serves to provide an in-depth analysis of a closely related and neurologically active compound to fulfill the user's core request for a technical document on this chemical class.

Introduction: The Indole Nucleus in Neuroscience Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin. The indolinone and nitroindole derivatives, in particular, have garnered interest for their potential to modulate various neurological pathways. While direct neuroscientific applications of this compound are not currently documented, the broader class of nitro-substituted indoles and indazoles has been a fertile ground for the discovery of potent and selective modulators of neuronal signaling.

This whitepaper provides a comprehensive technical overview of 7-nitroindazole (7-NI), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). 7-NI serves as an exemplary case study for understanding how nitro-aromatic heterocyclic compounds can be utilized as research tools and potential therapeutic leads in neuroscience. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its use in key neuroscience assays, and visualize the relevant biological pathways and experimental workflows.

Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthace (nNOS)

7-Nitroindazole's primary mechanism of action in the central nervous system is the selective inhibition of neuronal nitric oxide synthase (nNOS), the enzyme responsible for the synthesis of nitric oxide (NO) in neurons. NO is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, synaptic plasticity, and neurotoxicity.

The inhibitory action of 7-NI on nNOS is competitive with respect to both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin. This dual competitive inhibition contributes to its potency and selectivity for the neuronal isoform over the endothelial (eNOS) and inducible (iNOS) isoforms. By reducing the production of NO in neurons, 7-NI can modulate downstream signaling pathways and has been shown to have neuroprotective effects in various models of neurological disorders.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of 7-nitroindazole's inhibitory activity and its effects in various experimental models.

| Parameter | Value | Species/System | Reference |

| IC50 (nNOS) | 0.64 ± 0.03 µM | Rat Cerebellum | [1] |

| 0.68 ± 0.01 µM | Rat Striatum | [1] | |

| 1.53 ± 0.05 µM | Rat Hippocampus | [1] | |

| ~17 µg/mL | Rat Hippocampus (in vivo) | ||

| Inhibition of nNOS activity (in vivo) | ~85% | Rat Brain (30 mg/kg, i.p.) | [2] |

| 51-61% | Rat Brain (30 mg/kg, i.p., repeated dose) | [1] | |

| ~33% | Rabbit Brain (50 mg/kg, i.p.) | [3] | |

| Effect on Paw Withdrawal Threshold | Significant increase at 20 and 30 mg/kg (i.p.) | Rat |

Signaling Pathways and Experimental Workflows

nNOS Inhibition and Downstream Signaling

The following diagram illustrates the signaling pathway affected by 7-nitroindazole. By inhibiting nNOS, 7-NI prevents the conversion of L-arginine to L-citrulline and nitric oxide. This reduction in NO leads to decreased activation of soluble guanylate cyclase (sGC), resulting in lower levels of cyclic guanosine monophosphate (cGMP) and subsequent modulation of cGMP-dependent protein kinases (PKG) and other downstream effectors. In pathological conditions, such as excitotoxicity, nNOS inhibition by 7-NI can also reduce the formation of the highly reactive and neurotoxic peroxynitrite radical (ONOO-), which is formed from the reaction of NO with superoxide (O2-).

Caption: 7-Nitroindazole inhibits nNOS, reducing NO production and downstream signaling.

Experimental Workflow for nNOS Activity Assay

This diagram outlines the key steps in determining the inhibitory effect of 7-nitroindazole on nNOS activity in brain tissue homogenates.

Caption: Workflow for determining nNOS inhibition by 7-nitroindazole.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing 7-nitroindazole to investigate its effects in neuroscience.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This protocol is adapted from a method used to measure nNOS activity in brain homogenates.[4]

-

Objective: To quantify the inhibitory effect of 7-nitroindazole on nNOS activity in brain tissue.

-

Materials:

-

Brain tissue (e.g., rat cerebellum or striatum)

-

Homogenization buffer (e.g., 320 mM sucrose, 50 mM Tris, 1 mM DL-dithiothreitol, 100 µg/L phenylmethylsulfonyl fluoride, pH 7.2)

-

Incubation medium containing: 40 mM potassium phosphate buffer (pH 7.2), 200 µM CaCl2, 1 mM MgCl2, 100 µM L-arginine, 50 mM L-valine, 2.6 µM oxyhemoglobin, 100 µM NADPH.

-

7-Nitroindazole stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Spectrophotometer

-

-

Procedure:

-

Tissue Preparation: Homogenize brain tissue in 10 volumes of ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at 17,000 x g for 60 minutes at 4°C. Collect the supernatant containing the cytosolic nNOS.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Lowry assay.

-

Reaction Setup: In a 96-well plate or cuvettes, prepare the reaction mixture. For each reaction, add the incubation medium and the brain extract (supernatant). For the test group, add the desired concentration of 7-nitroindazole. For the control group, add the vehicle.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement: Measure the oxidation of oxyhemoglobin to methemoglobin by monitoring the change in absorbance at a specific wavelength (e.g., 401 nm) using a spectrophotometer. The rate of this change is proportional to the nNOS activity.

-

Data Analysis: Calculate the nNOS activity in nmol/min/mg protein. Determine the percentage inhibition of nNOS activity by 7-nitroindazole compared to the vehicle control.

-

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol provides a general framework for in vivo microdialysis in rodents to measure extracellular neurotransmitter levels following the administration of 7-nitroindazole.

-

Objective: To assess the effect of nNOS inhibition by 7-nitroindazole on neurotransmitter release in a specific brain region.

-

Materials:

-

Laboratory rats or mice

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

7-Nitroindazole solution for injection (e.g., dissolved in peanut oil)

-

Fraction collector

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)

-

-

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer 7-nitroindazole via the desired route (e.g., intraperitoneal injection).

-

Post-Treatment Sample Collection: Continue collecting dialysate samples at regular intervals for several hours after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter of interest.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the changes between the 7-nitroindazole-treated group and a vehicle-treated control group.

-

Contextual Fear Conditioning

This protocol outlines the procedure for a contextual fear conditioning experiment to evaluate the effect of 7-nitroindazole on learning and memory.[5]

-

Objective: To determine the role of nNOS in the acquisition and consolidation of fear memory.

-

Materials:

-

Fear conditioning apparatus (a chamber with a grid floor for delivering a mild foot shock)

-

Sound-attenuating chamber

-

Video recording and analysis software

-

Laboratory rats or mice

-

7-Nitroindazole solution for injection

-

-

Procedure:

-

Habituation (Optional): Handle the animals for a few days prior to the experiment to reduce stress.

-

Drug Administration: Administer 7-nitroindazole or vehicle to the animals at a specific time point before training (e.g., 30 minutes prior).

-

Training (Day 1):

-

Place the animal in the fear conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

-

Deliver a mild, brief foot shock (unconditioned stimulus, US). This is often paired with an auditory cue (conditioned stimulus, CS), but for contextual fear conditioning, the chamber itself is the primary context.

-

Remove the animal from the chamber after a short post-shock period.

-

-

Testing (Day 2):

-

Place the animal back into the same chamber (the context).

-

Record the animal's behavior for a set period (e.g., 5 minutes) without delivering any shock.

-

-

Data Analysis: The primary measure is "freezing" behavior, defined as the absence of all movement except for respiration. Quantify the percentage of time the animal spends freezing during the testing phase. Compare the freezing behavior between the 7-nitroindazole-treated and vehicle-treated groups.

-

Paw Withdrawal Threshold (Von Frey Test)

This protocol describes the use of the Von Frey test to assess mechanical allodynia and the analgesic effects of 7-nitroindazole.

-

Objective: To measure the effect of nNOS inhibition on mechanical pain sensitivity.

-

Materials:

-

Von Frey filaments (a set of calibrated filaments that exert a specific force)

-

Elevated mesh platform

-

Testing chambers

-

Laboratory rats or mice

-

7-Nitroindazole solution for injection

-

-

Procedure:

-

Acclimation: Place the animals in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-30 minutes before testing.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold by applying the Von Frey filaments to the plantar surface of the hind paw in ascending order of force. The threshold is the lowest force that elicits a brisk withdrawal response.

-

Drug Administration: Administer 7-nitroindazole or vehicle to the animals.

-

Post-Treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90 minutes), re-measure the paw withdrawal threshold.

-

Data Analysis: Compare the post-treatment paw withdrawal thresholds to the baseline values and between the drug-treated and vehicle-treated groups. An increase in the withdrawal threshold indicates an analgesic effect.

-

Conclusion

While direct research on this compound in neuroscience is currently lacking, the extensive investigation into the related compound, 7-nitroindazole, provides a robust framework for understanding the potential roles of nitro-substituted indole and indazole scaffolds in modulating neuronal function. As a selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole has proven to be an invaluable tool for elucidating the multifaceted roles of nitric oxide in neurotransmission, synaptic plasticity, and the pathophysiology of various neurological disorders. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class for neurological conditions. Further investigation into the structure-activity relationships of related compounds, including this compound, may yet reveal novel and potent modulators of neurological targets.

References

- 1. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of 7-nitroindazole, a selective neural nitric oxide synthase inhibitor, on context-shock associative learning in a two-process contextual fear conditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(6-Nitroindolin-1-yl)ethanone: A Technical Guide to its Application as a Precursor for Caged Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern biological research and a critical aspect of targeted drug delivery. Photolabile protecting groups, or "caged compounds," offer an elegant solution by enabling the release of active substances with a pulse of light. Among the various caging moieties, the nitroindoline scaffold has garnered significant attention due to its favorable photophysical properties and stability under physiological conditions. This technical guide provides an in-depth exploration of 1-(6-Nitroindolin-1-yl)ethanone as a key precursor for the synthesis of such caged compounds. While much of the detailed literature focuses on the closely related 7-nitroindoline derivatives, their photochemical behavior is largely comparable, and they serve as an excellent proxy for understanding the potential of the 6-nitroindoline core.[1][2] This document will cover the synthesis, photophysical properties, and applications of 6-nitroindoline-based caged compounds, with a focus on experimental protocols and quantitative data to aid researchers in their practical application.

Introduction to Caged Compounds and the Nitroindoline Scaffold

Caged compounds are biologically inert molecules that have been chemically modified with a photolabile protecting group (PPG).[2] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the bioactive molecule in its active form.[2] This process, known as uncaging, allows for highly localized and temporally precise delivery of substances such as neurotransmitters, second messengers, and pharmaceuticals.[2]

The ideal PPG should possess several key characteristics:

-

Stability: The caged compound must be stable under physiological conditions to prevent premature release of the active molecule.

-

Biological Inertness: Both the caged compound and the photolysis byproducts should be biologically inactive to avoid confounding experimental results or causing toxicity.

-

Photochemical Efficiency: A high quantum yield (Φ) and molar extinction coefficient (ε) are desirable to ensure efficient uncaging with minimal light exposure, thereby reducing the risk of photodamage to biological tissues.

-

Wavelength Specificity: The PPG should be sensitive to a wavelength of light that is not readily absorbed by endogenous molecules to minimize off-target effects. For deep tissue applications, sensitivity to longer wavelengths (in the near-infrared spectrum) for two-photon excitation is particularly advantageous.

The nitroindoline scaffold has emerged as a promising class of PPGs that meet many of these criteria.[3] While extensive research has been conducted on 7-nitroindoline derivatives like 4-methoxy-7-nitroindolinyl (MNI), the 6-nitroindoline core is expected to exhibit similar favorable photochemical properties.[1]

Synthesis of this compound

The synthesis of this compound is a foundational step in the preparation of 6-nitroindoline-caged compounds. A general synthetic approach involves the nitration of indoline followed by acetylation.

Experimental Protocol: General Synthesis of this compound

Materials:

-

Indoline

-

Nitrating agent (e.g., nitric acid/sulfuric acid)

-

Acetic anhydride

-

Base (e.g., pyridine or triethylamine)

-

Appropriate solvents (e.g., dichloromethane, ethyl acetate)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Nitration of Indoline:

-

Dissolve indoline in a suitable solvent and cool the mixture in an ice bath.

-

Slowly add the nitrating agent dropwise while maintaining the low temperature. The regioselectivity of the nitration can be influenced by the reaction conditions.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Quench the reaction by pouring it over ice and neutralize with a base.

-

Extract the product with an organic solvent and purify by column chromatography to isolate 6-nitroindoline.

-

-

Acetylation of 6-Nitroindoline:

-

Dissolve the purified 6-nitroindoline in an appropriate solvent.

-

Add a base (e.g., pyridine or triethylamine) to act as a catalyst and acid scavenger.

-

Slowly add acetic anhydride to the mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by recrystallization or column chromatography.

-

Caging of Bioactive Molecules

This compound serves as a versatile precursor for caging a variety of bioactive molecules, particularly those containing carboxylic acid or amine functionalities. The following protocols provide a general framework for the caging of L-glutamate and GABA.

Experimental Protocol: Caging of L-Glutamate

Materials:

-

This compound

-

N-Boc-L-glutamic acid α-tert-butyl ester

-

Coupling agents (e.g., 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), N,N'-Dicyclohexylcarbodiimide (DCC))

-

4-Dimethylaminopyridine (DMAP)

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvents (e.g., dichloromethane (DCM), dimethylformamide (DMF))

-

HPLC for purification

Procedure:

-

Coupling Reaction:

-

Dissolve N-Boc-L-glutamic acid α-tert-butyl ester, this compound, and DMAP in anhydrous DCM.

-

Add EDC to the solution and stir the mixture at room temperature overnight.[4]

-

Monitor the reaction progress by TLC.

-

Once complete, dilute the reaction mixture with DCM and wash with water, citric acid solution, and brine.[4]

-

Dry the organic phase, concentrate it, and purify the product by flash chromatography.[4]

-

-

Deprotection:

-

Dissolve the purified product in a solution of TFA in DCM.

-

Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and TFA under reduced pressure.

-

Purify the final caged glutamate product by preparative HPLC.[5]

-

Experimental Protocol: Caging of GABA

Materials:

-

This compound

-

N-Boc-GABA

-

Coupling agents (e.g., EDC, DCC)

-

DMAP

-

TFA

-

Anhydrous solvents (e.g., DCM, DMF)

-

HPLC for purification

Procedure:

-

Coupling Reaction:

-

Follow a similar procedure to the caging of glutamate, substituting N-Boc-L-glutamic acid α-tert-butyl ester with N-Boc-GABA.

-

-

Deprotection:

-

Follow the same deprotection protocol as for caged glutamate to remove the Boc protecting group.

-

Purify the final caged GABA product by preparative HPLC.

-

Photophysical Properties and Uncaging

The efficacy of a caged compound is determined by its photophysical properties. While specific data for 6-nitroindoline derivatives is limited, the well-characterized 7-nitroindoline analogues provide valuable benchmarks.

Data Presentation: Photophysical Properties of Nitroindoline-Based Caged Compounds

| Photolabile Protecting Group (PPG) | Caged Molecule | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) | Release Rate (t₁/₂) |

| Estimated for 6-Nitroindoline derivatives | Carboxylic Acids | ~350 | ~5,000 | Estimated ~0.08-0.1 | Not Reported | < 1 µs |

| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | ~350 | ~5,000 | 0.08 - 0.1 | 0.06 @ 720 nm | < 200 ns[1] |

| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | Glutamate | ~350 | Not Reported | ≥ 0.5 | Not Reported | < 1 µs[6] |

Note: The data for 6-Nitroindoline derivatives are estimated based on structurally similar mono-nitroindoline compounds.[6] GM = Goeppert-Mayer units.

Experimental Protocol: Photolysis (Uncaging)

Materials:

-

Caged compound solution in a suitable buffer (e.g., PBS, pH 7.4)

-

UV light source (e.g., mercury arc lamp with filters, UV LED, or a laser for two-photon excitation)

-

Quartz cuvette or microscope setup

-

Analytical instrument for detecting the released molecule (e.g., HPLC, mass spectrometer, or a biological assay)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the caged compound in a solvent like DMSO.

-

Dilute the stock solution in the desired aqueous buffer to the final experimental concentration.

-

-

Irradiation:

-

Transfer the sample to a quartz cuvette or place it on a microscope stage.

-

Irradiate the sample with a light source at the appropriate wavelength (typically around 350 nm for one-photon excitation of nitroindoline derivatives).[2] The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired concentration of the released molecule.[2]

-

-

Analysis:

-

Following irradiation, analyze the sample to quantify the amount of the released bioactive molecule using a suitable analytical technique.

-

Applications in Studying Signaling Pathways

Caged compounds based on the 6-nitroindoline core are powerful tools for dissecting complex biological signaling pathways with high precision. By releasing neurotransmitters like glutamate and GABA at specific locations and times, researchers can investigate synaptic transmission and plasticity.

Glutamatergic Synaptic Transmission

Uncaging of glutamate can be used to mimic excitatory postsynaptic potentials (EPSPs) and study the activation of glutamate receptors such as NMDA and AMPA receptors.

Caption: Glutamate uncaging to study synaptic plasticity.

GABAergic Synaptic Transmission

Similarly, uncaging GABA can be used to evoke inhibitory postsynaptic potentials (IPSPs) and investigate the role of inhibitory neurotransmission in neural circuits.

Caption: GABA uncaging to study neuronal inhibition.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of caged compounds. While much of the in-depth characterization has been performed on the closely related 7-nitroindoline derivatives, the 6-nitroindoline scaffold is expected to offer similar advantages in terms of stability and photochemical efficiency. The ability to precisely control the release of bioactive molecules with light makes these compounds indispensable tools for researchers in neuroscience, cell biology, and drug development. The experimental protocols and comparative data presented in this guide provide a solid foundation for the successful application of this compound in the development of novel photoactivatable probes. As research in this area continues, it is anticipated that a more detailed understanding of the specific photophysical properties of 6-nitroindoline derivatives will further expand their utility in a wide range of scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Photochemical Properties of 1-(6-Nitroindolin-1-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical properties of 1-(6-nitroindolin-1-yl)ethanone derivatives. These compounds are part of a class of molecules known as "caged compounds" or photoremovable protecting groups (PPGs), which are invaluable tools in cellular biology, neuroscience, and drug development.[1] By absorbing light, typically in the UV-A or near-visible range, these molecules can be precisely controlled to release a biologically active compound in a specific time and place.[1] This guide details their mechanism of action, key photochemical parameters, and standardized protocols for their synthesis and application.

Core Concepts and Mechanism of Photolysis

The functionality of 6-nitroindoline derivatives as PPGs is centered on the photosensitivity of the nitroindoline core.[1] A bioactive molecule is "caged" by attaching it to the indoline nitrogen. Upon irradiation, an intramolecular redox reaction is initiated. An oxygen atom from the nitro group is transferred to the benzylic position, leading to the cleavage of the bond and the release of the active molecule, along with a byproduct.[2]

A significant consideration when using nitroaromatic PPGs, including the 6-nitroindoline moiety, is the formation of nitroso compounds as byproducts during photolysis in aqueous solutions.[3] These byproducts can sometimes absorb light at the same wavelength used for uncaging, leading to an "inner filter" effect that can reduce the efficiency of subsequent photorelease.[3]

Quantitative Photochemical Data

Specific quantitative photochemical data for this compound derivatives are not extensively available in the reviewed literature. However, the photochemical behavior is expected to be similar to the more thoroughly studied 7-nitroindoline derivatives. The following tables provide data for related compounds to serve as a reference.

Table 1: Molar Absorption Coefficients of Nitroindole Isomers in 2-Propanol

| Isomer | Peak Absorption Wavelength (λmax, nm) |

| 3-Nitroindole | 349 |

| 4-Nitroindole | Broad peak in the near-UV |

| 5-Nitroindole | 322 |

| 6-Nitroindole | Two maxima in the 300-400 nm range |

Data sourced from a study on nitroindole chromophores and provides insight into the absorption properties of the core structure.[4]

Table 2: Comparative Photochemical Properties of Various Photoremovable Protecting Groups

| Caged Compound (PPG) | Caged Molecule Example | One-Photon Absorption Max (λmax, nm) | One-Photon Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu, GM) |

| MNI (4-Methoxy-7-nitroindolinyl) | Glutamate | ~350 | 0.085 | 0.07 |

| MDNI (4-Methoxy-5,7-dinitroindolinyl) | Glutamate | ~350 | 0.3 | 0.18 |

| CDNI (4-Carboxymethoxy-5,7-dinitroindolinyl) | Glutamate | ~350 | ≥ 0.5 | Not specified |

| DECM (7-N,N-diethylaminocoumarin) | Glutamate | 400-450 | 0.11 | Not specified |

| pHP (p-Hydroxyphenacyl) | Carboxylic Acids | ~300-350 | 0.1 - 0.4 | Not specified |

Note: The data for MNI, MDNI, and CDNI are for derivatives of the closely related 7-nitroindoline and are presented here for comparative purposes.[1] The performance of a PPG can be influenced by the specific caged molecule and experimental conditions such as solvent and pH.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis and photochemical analysis of this compound derivatives.

Protocol 1: Synthesis of a Caged Compound

This protocol describes a general method for caging a primary or secondary amine-containing bioactive molecule with a 6-nitroindoline derivative through an amide linkage.

Materials:

-

6-Nitroindoline-2-carboxylic acid

-

Bioactive molecule with a primary or secondary amine

-

Optional: NHS or HOBt (to improve coupling efficiency)[5]

-

Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Coupling Reaction:

-

In a separate flask, dissolve the amine-containing bioactive molecule (1 equivalent) and a base (e.g., DIPEA, 2-3 equivalents) in an anhydrous solvent.[1][5]

-

Slowly add the activated 6-nitroindoline-2-carboxylic acid solution to the bioactive molecule solution.[1]

-

Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC).[1]

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off any solid byproducts (e.g., DCU if DCC is used).[2]

-

Wash the organic layer with appropriate aqueous solutions (e.g., saturated NaHCO₃, brine) to remove unreacted starting materials and coupling reagents.[2]

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel to obtain the final caged compound.[1]

-

Protocol 2: General Procedure for Photolysis

This protocol outlines the photolytic release of the bioactive molecule from its caged form.

Materials:

-

Caged this compound derivative

-

Aqueous buffer suitable for the experimental needs

-

UV light source (e.g., mercury lamp with a filter for ~350 nm, or a laser)[3]

-

Quartz cuvette or other appropriate sample holder[3]

-

Analytical instrument for detection (e.g., HPLC, UV-Vis spectrophotometer, mass spectrometer)[3]

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the caged compound in a suitable solvent like DMSO.[1]

-

Dilute the stock solution into the desired aqueous buffer to the final working concentration. The concentration should be optimized based on the extinction coefficient of the compound at the irradiation wavelength.[3]

-

-

Irradiation:

-

Transfer the sample solution to a quartz cuvette.[1]

-

Irradiate the sample with the UV light source. The wavelength should be chosen to maximize the absorption of the caged compound while minimizing potential damage to the biological system (typically around 350 nm for one-photon excitation).[1][3]

-

The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired extent of uncaging.[3]

-

-

Analysis:

-

Following irradiation, analyze the sample to quantify the amount of released bioactive molecule.[1] This can be achieved by HPLC, mass spectrometry, or by measuring the biological response elicited by the released molecule.[1]

-

It is important to run control experiments, including a non-irradiated sample of the caged compound and a sample of the expected photolysis byproduct to assess any potential off-target effects.[1]

-

Protocol 3: Determination of One-Photon Uncaging Quantum Yield (Φu)

The quantum yield of uncaging is a measure of the efficiency of photorelease. A common method for its determination is through comparison with a well-characterized actinometer.

Materials:

-

Caged compound of interest

-

Actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)[2]

-

UV-Vis spectrophotometer[2]

-

Light source with a monochromator or narrow bandpass filter[2]

-

Quartz cuvettes[2]

Procedure:

-

Prepare Solutions:

-

Prepare optically dilute solutions of both the caged compound and the actinometer in an appropriate solvent.

-

The absorbance of both solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the sample.[2]

-

-

Irradiation:

-

Irradiate the caged compound and actinometer solutions separately but under identical conditions (i.e., same light source, wavelength, irradiation time, and geometry).[2]

-

-

Monitor Photolysis:

-

Monitor the progress of the photoreaction by UV-Vis spectrophotometry.[2] For the caged compound, this can be done by observing the decrease in its absorbance or the increase in absorbance of the released molecule or a byproduct.[2] For the actinometer, follow the established protocol for measuring the change in its absorbance.

-

-

Calculate Quantum Yield:

-

The quantum yield of the caged compound (Φu_sample) can be calculated using the following equation: Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where:

-

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of the processes involved.

References

Uncaging the Cell: A Technical Guide to Nitroindolinyl-Based Photoreleasable Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroindolinyl-based caged compounds have emerged as indispensable tools in the precise spatiotemporal control of biological processes. These photolabile protecting groups (PPGs) offer a robust mechanism for rendering bioactive molecules inert until a pulse of light triggers their release. This guide provides an in-depth exploration of the mechanism of action, key quantitative data, and detailed experimental protocols for the application of these powerful molecular tools. The 7-nitroindolinyl (NI) and its 4-methoxy-substituted derivative (MNI) are particularly noteworthy for their hydrolytic stability at physiological pH and rapid, efficient photorelease of caged molecules, making them ideal for applications ranging from neuroscience to cell signaling studies.[1]

Mechanism of Action: Light-Induced Liberation

The core of nitroindolinyl-based caging technology lies in a photochemically driven cleavage reaction. Upon absorption of a photon, typically in the UV-A or near-UV range, the nitroindolinyl moiety undergoes a rapid series of intramolecular rearrangements. This process, known as photolysis, culminates in the cleavage of the covalent bond linking the caging group to the bioactive molecule.

For N-acyl-7-nitroindolines, this intricate process leads to the release of the carboxylic acid-containing bioactive molecule and the formation of a nitrosoindole byproduct.[1] The speed of this release is a key advantage of nitroindolinyl cages, with photolysis half-times reported to be less than 0.26 milliseconds, enabling the study of fast biological events like synaptic transmission.[2][3]

Quantitative Photochemical Properties

The efficiency of a caged compound is paramount for its successful application. Key parameters include the molar extinction coefficient (ε), which dictates how strongly the compound absorbs light at a specific wavelength; the quantum yield of uncaging (Φu), representing the efficiency of photorelease upon photon absorption; and the two-photon absorption cross-section (δu or σ2), a measure of the efficiency of simultaneous absorption of two lower-energy photons.

| Caged Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Cross-Section (δu or σ2) (GM) | Photolysis Half-Time | Notes |

| NI-caged L-glutamate | Not specified | ~0.034 | Not specified | ≤0.26 ms | Approximately 2.5 times less efficient than MNI-caged L-glutamate.[2][3] |

| MNI-caged L-glutamate | ~4.7 x 10³ at 350 nm | 0.065 - 0.085 | 0.06 at 720-730 nm | ≤0.26 ms | Widely used for one- and two-photon uncaging.[4][5][6] |

| MDNI-caged L-glutamate | Not specified | 0.47 | 0.06 | Not specified | Ten times more photosensitive in one-photon excitation than MNI-glutamate, but with the same two-photon cross-section.[7] |

Note: 1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Experimental Protocols

Protocol 1: General Synthesis of a Nitroindolinyl-Caged Compound

This protocol outlines the general steps for coupling a nitroindolinyl caging group to a bioactive molecule containing a carboxylic acid.

Materials:

-

6-Nitroindoline-2-carboxylic acid or its derivative (e.g., 4-methoxy-7-nitroindoline)

-

Bioactive molecule with a hydroxyl or amine group

-

Coupling reagents (e.g., EDC, DCC, NHS, HOBt)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Base (e.g., TEA, DIPEA)

-

Purification system (e.g., HPLC)

-

Analytical instruments (NMR, Mass Spectrometry)

Methodology:

-

Activation of the Caging Group: Dissolve the nitroindoline-carboxylic acid in an anhydrous solvent. Add coupling reagents like EDC and NHS to form an active ester. Stir the mixture at room temperature for 1-2 hours.

-

Coupling Reaction: In a separate flask, dissolve the bioactive molecule in an anhydrous solvent. Add a base to neutralize any salts. Slowly add the activated nitroindoline solution to the bioactive molecule solution and stir overnight at room temperature.

-

Purification: Quench the reaction and remove the solvent under reduced pressure. Purify the crude product using a suitable method, such as HPLC, to isolate the caged compound.[1]

-

Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry.[1]

Protocol 2: One-Photon Uncaging and Spectroscopic Analysis

This protocol describes the photorelease of a bioactive molecule and its quantification using UV-Vis spectrophotometry.

Materials:

-

Nitroindolinyl-caged compound

-

Suitable buffer (e.g., PBS, pH 7.4)

-

UV light source (e.g., xenon arc lamp with a monochromator)

-

UV-Vis spectrophotometer

-

Quartz cuvette

Methodology:

-

Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in the experimental buffer. Ensure the final solvent concentration is minimal.

-

Baseline Measurement: Record the initial UV-Vis absorption spectrum of the caged compound solution.

-

Irradiation: Expose the sample in the quartz cuvette to the UV light source at a wavelength corresponding to the absorbance maximum of the caged compound (typically around 350 nm).

-

Monitoring Photolysis: Periodically stop the irradiation and record the UV-Vis spectrum. Observe the decrease in absorbance of the caged compound and the appearance of a new absorption band for the nitrosoindole photoproduct.[1]

-

Quantification: The amount of released bioactive molecule can be quantified by the change in absorbance, provided the extinction coefficients of the caged compound and the photoproducts are known. Alternatively, HPLC can be used for more precise quantification.[1]

Protocol 3: Two-Photon Uncaging Microscopy in Brain Slices

This protocol provides a detailed workflow for the localized release of a neurotransmitter, such as glutamate, at single dendritic spines using two-photon microscopy, coupled with electrophysiological recording.

Materials:

-

Acute brain slices

-

Artificial cerebrospinal fluid (ACSF)

-

MNI-caged glutamate

-

Patch-clamp electrophysiology setup

-

Two-photon microscope with a Ti:sapphire laser (tuned to ~720 nm for MNI-glutamate)

-

Fluorescent dye for neuron visualization (e.g., Alexa Fluor 594)

Methodology:

-

Slice Preparation and Recording: Prepare acute brain slices and place them in the recording chamber of the patch-clamp setup, perfused with oxygenated ACSF. Establish a whole-cell patch-clamp recording from a target neuron, including a fluorescent dye in the intracellular solution to visualize its morphology.[4]

-

Application of Caged Compound: Bath-apply MNI-caged glutamate to the ACSF at a concentration suitable for two-photon excitation (e.g., 2.5-10 mM).[8]

-

Two-Photon Imaging and Targeting: Switch the microscope to the two-photon imaging mode to locate a dendrite with identifiable spines. Position the focused laser spot adjacent to the head of a single dendritic spine.[4]

-

Uncaging and Recording: Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage glutamate. Simultaneously record the uncaging-evoked excitatory postsynaptic current (uEPSC) at the soma using the patch-clamp amplifier.[4] The laser power and pulse duration should be adjusted to elicit a physiological response.[8]

Off-Target Effects and Considerations

A crucial consideration when using nitroindolinyl-based caged compounds, particularly at the high concentrations required for two-photon uncaging, is the potential for off-target pharmacological effects. Notably, both NI- and MNI-caged compounds have been shown to act as antagonists at GABA-A receptors.[2][9] This is a critical factor in experiments investigating the interplay between excitatory and inhibitory signaling. Researchers should perform appropriate control experiments to account for these potential off-target effects.

Conclusion

Nitroindolinyl-based caged compounds represent a mature and powerful technology for the optical control of biological systems. Their rapid release kinetics, hydrolytic stability, and suitability for both one- and two-photon uncaging have solidified their place in the molecular toolbox of researchers across various disciplines. By understanding the fundamental mechanism of action, leveraging the quantitative photochemical data, and meticulously following detailed experimental protocols, scientists can effectively harness the power of light to dissect complex biological phenomena with unprecedented precision.

References

- 1. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]

- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 9. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 1-(6-Nitroindolin-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Nitroindolin-1-yl)ethanone is a synthetic organic compound built upon an indoline core structure. Its chemical identity is defined by the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of approximately 206.20 g/mol . The presence of a nitro group at the 6-position of the indoline ring and an acetyl group on the nitrogen atom are key structural features that influence its chemical properties. While this compound serves as a valuable building block in medicinal chemistry, particularly for the synthesis of more complex bioactive molecules containing the indolinone scaffold, detailed public data on its specific biological activities and mechanism of action remains limited. This guide provides a comprehensive overview of the available technical information regarding its synthesis, chemical properties, and the broader biological context of related nitroindole derivatives.

Chemical Properties and Data

This compound, with the CAS Number 22949-08-2, is characterized by its indoline nucleus, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring. The electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the molecule, making it a useful intermediate for further chemical modifications.

Table 1: Physicochemical and Identification Data

| Property | Value |

| IUPAC Name | 1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethanone |

| CAS Number | 22949-08-2 |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Canonical SMILES | CC(=O)N1CCC2=C1C=C(C=C2)--INVALID-LINK--[O-] |

| InChI Key | RLXSSISTKOLICZ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the introduction of a nitro group onto the indoline ring, followed by N-acetylation.

Two-Step Synthesis: Nitration followed by Acetylation

The most established route involves a sequential two-step process.

Step 1: Regioselective Nitration of Indoline

The first step is the regioselective nitration of the indoline ring at the 6-position. This is a classic electrophilic aromatic substitution reaction.

-

Protocol:

-

Indoline is carefully added to a mixture of nitric acid and sulfuric acid at a controlled temperature.

-

The reaction proceeds via the formation of a nitronium ion (NO₂⁺), which then attacks the electron-rich indoline ring. The directing effect of the amino group favors substitution at the para-position (C6).

-

The reaction mixture is then worked up to isolate the 6-nitroindoline intermediate.

-

Step 2: N-Acetylation of 6-Nitroindoline

The resulting 6-nitroindoline is then acetylated at the nitrogen atom.

-

Protocol:

-

6-Nitroindoline is dissolved in a suitable solvent.

-

An acetylating agent, such as acetyl chloride or acetic anhydride, is added, typically in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.

-

The reaction proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen atom of the indoline attacks the carbonyl carbon of the acetylating agent.

-

The final product, this compound, is then purified.

-

The overall yield for this two-step process typically ranges from 56% to 77%, depending on the specific reaction conditions and purification methods employed.[1]

One-Pot Copper(II)-Catalyzed Synthesis

A more efficient, one-pot synthesis has been developed utilizing a copper(II)-catalyzed oxidative nitration-acetylation cascade. This method avoids the isolation of the intermediate.

-

Protocol:

-

Indoline is reacted with copper(II) nitrate trihydrate (1.1 equivalents) as both the copper source and nitrating agent.

-

Potassium persulfate (1.5 equivalents) is used as an oxidant.

-

Trifluoroacetic acid (0.2 equivalents) is added as a co-catalyst to enhance the electrophilicity of the nitrating species.

-

The reaction is carried out in dichloroethane at 80°C for 2 hours.

-

Under these optimized conditions, this compound can be obtained in an 82% yield with high regioselectivity for the 6-nitro isomer.[1]

-

Biological Activity and Potential Applications

There is currently a lack of publicly available data on the specific biological activities of this compound. Its primary role appears to be that of a chemical intermediate. However, the indolinone core is a well-established pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications.

The broader class of nitroaromatic compounds, including nitroindoles, are known to have diverse biological activities. For instance, some nitroindole derivatives have been investigated for their potential as:

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs.

-

Anti-inflammatory Agents: Certain indole derivatives have shown potent anti-inflammatory effects.

-

Antimicrobial Agents: The indole scaffold has been a template for the development of new antibacterial and antifungal compounds.

It is important to emphasize that these activities are characteristic of the broader chemical class and have not been specifically demonstrated for this compound. Further research is required to determine if this particular compound possesses any significant biological activity.

Potential Signaling Pathway Interactions (Hypothetical)

Given the known activities of related indole and indolinone compounds, should this compound exhibit biological effects, it might interact with signaling pathways commonly modulated by such scaffolds. These could potentially include pathways involved in inflammation and cell proliferation, such as the NF-κB and PI3K/Akt/mTOR pathways. However, without experimental data, any discussion of its mechanism of action remains speculative.

Safety and Handling

Specific toxicology data for this compound is not available. As with all nitroaromatic compounds, it should be handled with caution in a laboratory setting, assuming potential toxicity if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a readily synthesizable chemical intermediate, with an efficient one-pot, copper-catalyzed synthesis method providing high yields. While it holds promise as a scaffold for the development of novel therapeutics due to the prevalence of the indolinone core in bioactive molecules, its own biological profile has not been extensively characterized in the public literature. This guide summarizes the current knowledge on its synthesis and chemical properties, highlighting the need for further research to explore its potential biological activities and mechanisms of action.

References

1-(6-Nitroindolin-1-yl)ethanone: A Technical Primer on its Role as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 22949-08-2 Molecular Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol

Introduction

1-(6-Nitroindolin-1-yl)ethanone is a heterocyclic organic compound featuring an indoline core structure. While direct therapeutic applications of this compound have not been extensively documented, its significance lies in its role as a versatile synthetic intermediate in medicinal chemistry and materials science. The presence of the nitro group and the acetylated indoline scaffold provides reactive sites for the synthesis of more complex, biologically active molecules. This technical guide consolidates the available information on this compound, focusing on its synthetic utility and the potential applications of its derivatives.

Chemical Synthesis

The primary synthetic route to this compound involves a two-step process starting from indoline.

General Synthetic Workflow

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of a Related Intermediate, 6-Nitroindoline-2-carboxylic Acid

Reaction Principle: This synthesis involves the electrophilic nitration of indoline-2-carboxylic acid. The protonated indoline ring directs the nitro group to the 6-position, resulting in 6-nitroindoline-2-carboxylic acid as the major product, with the 5-nitro isomer as a byproduct.[1]

Materials and Reagents:

-

Indoline-2-carboxylic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (d=1.5 g/cm³)

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 25 g (153 mmol) of indoline-2-carboxylic acid in 200 mL of 98% sulfuric acid. Cool the solution to -5 °C using an ice-salt bath.[1]

-

Nitration: Slowly add 6.93 mL (165 mmol) of concentrated nitric acid to the stirred solution via a dropping funnel, ensuring the internal temperature is maintained between -20 °C and -10 °C.[1]

-

Reaction Time: Stir the reaction mixture at this temperature for 30 minutes.[1]

-

Quenching: Pour the reaction mixture onto 500 g of crushed ice.[1]

-

Byproduct Extraction: The 5-nitro isomer may precipitate and can be removed by filtration. The filtrate is then extracted with ethyl acetate to further remove the 5-nitro isomer.

-

pH Adjustment: Adjust the pH of the remaining aqueous phase to 4.5–5.0 with a cold aqueous sodium hydroxide solution.[1]

-

Product Extraction: Extract the product from the pH-adjusted aqueous phase with ethyl acetate.[1]

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.[1]

Applications in the Synthesis of Bioactive Molecules

The true value of this compound and its precursor, 6-nitroindoline, lies in their use as building blocks for more complex molecules with potential therapeutic applications. The nitroindoline scaffold is a key component in the synthesis of analogs of potent antitumor antibiotics like CC-1065 and duocarmycin SA.[2]

Role in the Synthesis of DNA-Binding Agents

The general strategy involves coupling a derivative of 6-nitroindoline (the DNA-binding unit) with a separate, synthetically prepared alkylating unit. The nitro group is often reduced to an amine at a later stage to yield the active compound.[2]

Caption: Synthetic utility in creating bioactive analogs.

Potential Therapeutic Areas of Derivatives

Derivatives of nitroindoles and nitroindolines have been investigated for a range of biological activities. While specific data for derivatives of this compound is scarce, the broader class of compounds shows promise in the following areas:

-

Anticancer: The nitro group can contribute to anticancer effects, often through bioreduction to reactive nitrogen species.[3] The indole nucleus is a privileged scaffold in many anticancer drugs.

-

Antimicrobial: The nitro group is a well-known pharmacophore that can impart antimicrobial properties.[3] For instance, derivatives of 6-nitroquinolone-3-carboxylic acid have shown activity against Mycobacterium tuberculosis.[4]

-

Anti-inflammatory: The indole scaffold is present in many anti-inflammatory drugs.[3]

Quantitative Data on Related Compounds

Direct quantitative biological data for this compound is not available. However, data for structurally related nitro-substituted quinoline carboxylic acids demonstrates the potential bioactivity of this class of compounds.

| Compound | Target Organism | MIC (µM) |

| 6-nitroquinolone-3-carboxylic acid derivative 8c | M. tuberculosis H37Rv | 0.08[4] |

| MDR-TB | 0.16[4] |

Table 1: Antimycobacterial activity of a related nitro-substituted heterocyclic compound.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a general protocol for determining the MIC of a compound against M. tuberculosis, which can be adapted for derivatives synthesized from this compound.[4]

Materials:

-

Test compounds

-

Middlebrook 7H9 broth

-

M. tuberculosis H37Rv strain

-

96-well microplates

-

Resazurin solution

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the 96-well microplate to achieve a range of concentrations.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Dilute the inoculum to the final desired concentration in Middlebrook 7H9 broth.[4]

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microplate containing the diluted compounds. Include positive (bacteria with no compound) and negative (broth only) controls. Incubate the plates at 37°C for 7 days.[4]

-

MIC Determination: After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[4]

Conclusion

This compound is a valuable chemical intermediate whose full potential is realized through its conversion into more complex molecules. The presence of the nitroindoline core provides a strategic starting point for the synthesis of compounds with potential applications in oncology and infectious diseases. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted to fully explore its utility in drug discovery and development. Researchers working with this compound should handle it with caution, assuming properties similar to other nitroaromatic compounds, which can include toxicity and flammability.[3]

References

Spectroscopic Profile of 1-(6-Nitroindolin-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(6-Nitroindolin-1-yl)ethanone. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally related compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

This compound is a derivative of indoline, characterized by an acetyl group attached to the nitrogen atom of the indoline ring and a nitro group substituted at the 6-position of the benzene ring.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol [1] |

| IUPAC Name | 1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethanone |

| CAS Number | 22949-08-2[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for 6-nitroindoline, N-acetylindoline, and other substituted indole derivatives.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | d | 1H | H-7 |

| ~7.9-8.1 | dd | 1H | H-5 |

| ~7.3-7.5 | d | 1H | H-4 |

| ~4.2-4.4 | t | 2H | H-2 (CH₂) |

| ~3.2-3.4 | t | 2H | H-3 (CH₂) |

| ~2.3 | s | 3H | Acetyl (CH₃) |

Note: The chemical shifts of the aromatic protons (H-4, H-5, and H-7) are shifted downfield due to the electron-withdrawing effect of the nitro group. The exact coupling constants (J values) would need to be determined from an experimental spectrum.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169-171 | C=O (Acetyl) |

| ~148-150 | C-6 |

| ~145-147 | C-7a |

| ~128-130 | C-3a |

| ~124-126 | C-4 |

| ~118-120 | C-5 |

| ~108-110 | C-7 |

| ~50-52 | C-2 |

| ~28-30 | C-3 |

| ~24 | CH₃ (Acetyl) |

Note: The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic carbons.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1660-1680 | Strong | C=O stretch (amide) |

| ~1510-1530 | Strong | Asymmetric NO₂ stretch |